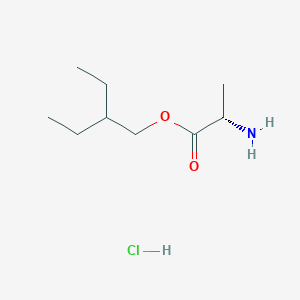

(S)-2-Ethylbutyl 2-aminopropanoate hydrochloride

Description

Properties

IUPAC Name |

2-ethylbutyl (2S)-2-aminopropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-4-8(5-2)6-12-9(11)7(3)10;/h7-8H,4-6,10H2,1-3H3;1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAGOVGXNPHPIJ-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)COC(=O)C(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)COC(=O)[C@H](C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946511-97-3 | |

| Record name | 2-ethylbutyl (2S)-2-aminopropanoate;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Ethylbutyl L-Alaninate Hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM82R73WUD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-2-Ethylbutyl 2-aminopropanoate hydrochloride can be synthesized through the esterification of L-alanine with 2-ethylbutanol. The reaction typically involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the ester bond . The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

On an industrial scale, the production of (S)-2-Ethylbutyl 2-aminopropanoate hydrochloride follows similar synthetic routes but may involve optimized reaction conditions and the use of large-scale reactors to ensure high yield and purity . The process is designed to be efficient and cost-effective, with careful control of reaction parameters to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Ethylbutyl 2-aminopropanoate hydrochloride undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield L-alanine and 2-ethylbutanol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols, often under mild conditions to prevent decomposition.

Major Products Formed

Hydrolysis: Produces L-alanine and 2-ethylbutanol.

Substitution: Yields various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

(S)-2-Ethylbutyl 2-aminopropanoate hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in synthetic organic chemistry. The compound can undergo reactions such as oxidation to form imines or nitriles, reduction to yield alcohols, and nucleophilic substitution to produce amides or other derivatives.

Biological Research

Biochemical Pathways and Enzyme Interactions

Research has indicated that (S)-2-Ethylbutyl 2-aminopropanoate hydrochloride may play a role in biochemical pathways, influencing enzyme interactions. Its amino group can engage in hydrogen bonding or ionic interactions with active sites of enzymes, potentially modulating biochemical processes.

Therapeutic Investigations

The compound has been investigated for its therapeutic effects. For instance, it has been studied in the context of antiviral drug development, particularly related to viral infections such as Ebola. In animal models, compounds structurally related to (S)-2-Ethylbutyl 2-aminopropanoate hydrochloride have shown efficacy in suppressing viral replication and improving survival rates .

Medicinal Chemistry

Drug Development

The compound is explored as a precursor in drug synthesis. Its chemical properties allow for modifications that can lead to the development of new therapeutic agents. For example, derivatives of (S)-2-Ethylbutyl 2-aminopropanoate hydrochloride have been evaluated for their potential in treating viral infections and other diseases .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, (S)-2-Ethylbutyl 2-aminopropanoate hydrochloride is utilized in the production of specialty chemicals. Its reactivity makes it suitable for use in various chemical manufacturing processes, including the synthesis of lubricants, adhesives, and coatings .

Case Studies

- Antiviral Efficacy : A study demonstrated that compounds related to (S)-2-Ethylbutyl 2-aminopropanoate hydrochloride exhibited significant antiviral activity against Ebola virus in nonhuman primates. The administration of these compounds led to a marked reduction in viral load and improved survival rates following infection .

- Biochemical Interaction Studies : Research has shown that (S)-2-Ethylbutyl 2-aminopropanoate hydrochloride can interact with specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disease treatments .

- Industrial Use Cases : In industrial applications, this compound has been effectively used as an intermediate in the synthesis of various specialty chemicals, showcasing its versatility and importance in chemical manufacturing .

Mechanism of Action

The mechanism of action of (S)-2-Ethylbutyl 2-aminopropanoate hydrochloride involves its hydrolysis to release L-alanine and 2-ethylbutanol . L-alanine can then participate in various metabolic pathways, while 2-ethylbutanol may be further metabolized or excreted . The compound’s effects are primarily due to the biological activities of its hydrolysis products.

Comparison with Similar Compounds

Key Observations:

Branching and Lipophilicity : The 2-ethylbutyl group in the target compound increases its molecular weight and lipophilicity compared to simpler esters like ethyl or isopropyl derivatives. This may enhance membrane permeability in drug formulations .

Purity Variability : The target compound is available at higher purity grades (up to 99%) compared to analogs, reflecting its industrial demand .

Thermal Stability: Unlike the dihydrochloride analog (2S)-2,5-diaminopentanamide, which is stable at room temperature, the target compound requires refrigerated storage .

Pharmacological and Industrial Relevance

- Remdesivir Intermediate : The ethylbutyl ester’s bulky side chain is crucial for the antiviral activity of Remdesivir, as it improves binding to viral RNA polymerases .

- Synthetic Utility : In green chemistry, the compound has been used as a chiral building block in multi-step syntheses, achieving 85% yield in optimized reactions .

Research Findings and Industrial Relevance

- Supplier Variability : Pricing ranges from €181.70/2g to €643.95/10g , with bulk discounts available . Suppliers in China offer 25 kg drums at 99% purity for industrial-scale applications .

Biological Activity

(S)-2-Ethylbutyl 2-aminopropanoate hydrochloride is a chiral amine compound with significant potential in medicinal chemistry and pharmaceutical applications. This compound, characterized by its unique structural features, has garnered attention for its biological activities, particularly in therapeutic contexts.

Chemical Structure and Properties

- Molecular Formula : C9H20ClNO2

- Molecular Weight : Approximately 201.72 g/mol

- CAS Number : 946511-97-3

The structure includes an ethyl butyl group attached to an amino acid derivative, which is crucial for its biological activity and interaction with various biological targets.

The biological activity of (S)-2-Ethylbutyl 2-aminopropanoate hydrochloride is primarily attributed to its ability to interact with specific biological targets, influencing various biochemical pathways. Interaction studies have indicated its binding affinity to several receptors and enzymes, which may contribute to its therapeutic effects.

Pharmacological Profile

- Antiviral Activity : Preliminary studies suggest that (S)-2-Ethylbutyl 2-aminopropanoate hydrochloride exhibits antiviral properties. For instance, similar compounds have shown efficacy against viral infections like Ebola and other RNA viruses, highlighting the potential for this compound in antiviral drug development .

- Neuroprotective Effects : Compounds structurally related to (S)-2-Ethylbutyl 2-aminopropanoate hydrochloride have been noted for their neuroprotective effects. This suggests that the compound may also play a role in protecting neuronal cells from damage .

- Metabolic Pathways : The compound's derivatives are often involved in amino acid metabolism, which is critical for various physiological functions .

Study on Antiviral Efficacy

A study investigating the antiviral efficacy of related compounds demonstrated that certain derivatives of (S)-2-Ethylbutyl 2-aminopropanoate hydrochloride could inhibit viral replication in vitro, showing EC50 values comparable to established antiviral agents . This highlights the compound's potential as a lead candidate for further development in antiviral therapies.

Neuroprotective Studies

Research focusing on neuroprotective properties indicated that compounds similar to (S)-2-Ethylbutyl 2-aminopropanoate hydrochloride could enhance acetylcholine release, suggesting a mechanism that may be beneficial in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 2-aminopropanoate | C5H11ClNO2 | Simple structure; primarily a synthetic intermediate |

| Methyl 2-aminopropanoate | C4H9ClNO2 | Used in similar synthetic pathways |

| Propyl 2-aminopropanoate | C6H13ClNO2 | Exhibits different solubility characteristics |

| L-Alanine | C3H7NO2 | Essential amino acid; involved in protein synthesis |

This table illustrates how (S)-2-Ethylbutyl 2-aminopropanoate hydrochloride stands out due to its specific chiral configuration and potential therapeutic roles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-ethylbutyl 2-aminopropanoate hydrochloride, and how can enantiomeric purity be ensured?

- Methodology :

- Step 1 : React (S)-2-aminopropanoic acid with 2-ethylbutanol under acid-catalyzed esterification (e.g., HCl gas or thionyl chloride). Use anhydrous conditions to minimize hydrolysis .

- Step 2 : Purify the ester via recrystallization or column chromatography. Chiral HPLC with amylose-based columns can confirm enantiomeric purity (>99% ee) .

- Step 3 : Convert the free base to the hydrochloride salt by treating with HCl in diethyl ether. Monitor pH to avoid over-acidification .

Q. Which analytical techniques are critical for characterizing this compound’s structural and chiral integrity?

- Methodology :

- NMR : Use and NMR to confirm the ester linkage and 2-ethylbutyl group. The α-proton adjacent to the amino group shows a doublet at δ ~3.8–4.2 ppm (coupling with NH) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] at m/z 223.7 (CHClNO) .

- Polarimetry : Measure specific rotation ([α]) and compare to literature values (e.g., [α] = +15° to +20° for (S)-enantiomer) .

Q. How should researchers handle and store this compound to maintain stability?

- Methodology :

- Storage : Keep in airtight containers under inert gas (N/Ar) at -20°C. The hydrochloride salt is hygroscopic; use desiccants like silica gel .

- Safety : Use fume hoods and PPE (gloves, goggles). Avoid contact with strong oxidizers due to potential amine degradation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodology :

- Reproducibility Checks : Validate assays (e.g., enzyme inhibition) using standardized protocols (pH 7.4 buffer, 37°C). Control for salt vs. free base forms, as solubility differences may skew results .

- Metabolite Screening : Use LC-MS/MS to identify degradation products (e.g., hydrolyzed 2-aminopropanoic acid) that might interfere with bioactivity .

Q. How can this compound be applied in asymmetric synthesis as a chiral building block?

- Methodology :

- Peptide Coupling : Activate the amino group with Boc protection, then couple with carboxylic acids using T3P or HATU. The 2-ethylbutyl group enhances lipid solubility for membrane permeability studies .

- Catalysis : Use as a ligand in metal-catalyzed reactions (e.g., Pd-catalyzed cross-couplings). The bulky ester group can induce steric control for enantioselectivity .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?

- Methodology :

- Continuous Flow Reactors : Optimize residence time and temperature to prevent racemization during esterification. Inline IR monitoring ensures reaction completion .

- Crystallization Engineering : Use anti-solvent crystallization (e.g., ether/hexane) to isolate the hydrochloride salt with high purity (>98%) and minimal chiral inversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.